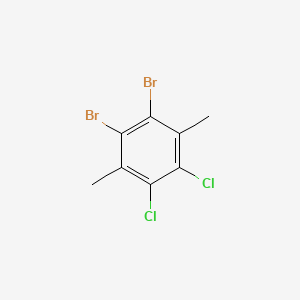
Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- is an aromatic compound with the molecular formula C8H6Br2Cl2. This compound is characterized by the presence of two bromine atoms, two chlorine atoms, and two methyl groups attached to a benzene ring. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Preparation Methods
The synthesis of Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 3,6-dimethylbenzene (m-xylene). The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Chemical Reactions Analysis
Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include the formation of sigma complexes and subsequent elimination of halide ions .
Comparison with Similar Compounds
Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl- can be compared with other similar compounds such as:
1,4-Dibromo-2,5-dimethylbenzene: This compound has a similar structure but lacks the chlorine atoms.
1,2-Dibromo-3,6-diiodo-4,5-dimethylbenzene: This compound contains iodine atoms instead of chlorine atoms.
1,2-Bis-chloromethyl-4,5-dimethylbenzene: This compound has chloromethyl groups instead of bromine and chlorine atoms.
These comparisons highlight the unique combination of bromine and chlorine atoms in Benzene, 1,2-dibromo-4,5-dichloro-3,6-dimethyl-, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
89244-57-5 |
|---|---|
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,2-dibromo-4,5-dichloro-3,6-dimethylbenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c1-3-5(9)6(10)4(2)8(12)7(3)11/h1-2H3 |
InChI Key |
ITLCAMDULGODQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















